3-(Cyclopentylmethylamino)phenol
Description
3-(Cyclopentylmethylamino)phenol is an aromatic compound featuring a phenol core substituted at the 3-position with a cyclopentylmethylamino group (–NH–CH₂–C₅H₉). The cyclopentylmethyl group introduces steric bulk and lipophilicity, which may influence solubility, crystallinity, and intermolecular interactions such as hydrogen bonding .
Properties
IUPAC Name |
3-(cyclopentylmethylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-7-3-6-11(8-12)13-9-10-4-1-2-5-10/h3,6-8,10,13-14H,1-2,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWPOYZDSLUYOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylmethylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as a halogenated phenol, with cyclopentylmethylamine. This reaction typically requires a strong base and elevated temperatures to facilitate the substitution .
Another method involves the ipso-hydroxylation of arylboronic acids. This green and efficient protocol utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions. This method is scalable and can produce substituted phenols in high yields without the need for chromatographic purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions using optimized conditions to ensure high yield and purity. The choice of solvents, bases, and reaction temperatures are critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentylmethylamino)phenol undergoes various chemical reactions, including:
Substitution: The aromatic ring of this compound is highly reactive towards electrophilic aromatic substitution reactions due to the activating effect of the phenol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Halogens (e.g., bromine), nitro compounds, alkyl halides.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or alkylated phenols.
Scientific Research Applications
3-(Cyclopentylmethylamino)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Cyclopentylmethylamino)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions. This activity is primarily due to the donation of hydrogen atoms or electrons from the phenol group .
Additionally, this compound can modulate cell signaling pathways and gene expression, contributing to its biological effects. For example, it may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and modulate the expression of antioxidant response elements .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Features
Table 1: Molecular and Crystallographic Properties of Selected Phenol Derivatives
*Inferred properties based on structural analogs.
Key Observations:
- Hydrogen Bonding: 3-(Diethylamino)phenol forms intramolecular O–H⋯O hydrogen bonds, creating four-membered rings in the crystal lattice . In contrast, 3-aminophenol exhibits O–H⋯N interactions due to the presence of an amino group . The nitro group in 3-nitrophenol likely acts as a hydrogen bond acceptor, altering its packing efficiency compared to amino-substituted derivatives .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
- Lipophilicity: The cyclopentylmethyl group in this compound is expected to increase Log Pow compared to smaller analogs like 3-aminophenol (Log Pow ~1.0–1.5), aligning it closer to 3-amino-2,6-dimethylphenol (Log Pow 1.98) .
- Solubility: Bulkier substituents reduce aqueous solubility. For example, 3-nitrophenol’s nitro group enhances solubility (21.6 g/L) compared to amino derivatives like 3-amino-2,6-dimethylphenol (1.6 g/L) .
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